REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[NH2:9].[CH3:10][O:11][CH2:12][CH2:13][OH:14].C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I>[F:1][C:2]1[CH:7]=[C:6]([O:14][CH2:13][CH2:12][O:11][CH3:10])[CH:5]=[CH:4][C:3]=1[NH2:9] |f:2.3.4|
|
Name
|
|
Quantity
|
2.3672 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)N
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
1,10-phenanthridine
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper(I)iodide
|
Quantity
|
190 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
EXTRACTION
|
Details
|
the crude mixture was extracted with CH2Cl2 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel with hexane/ethyl acetate (1:1 v/v) twice
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OCCOC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 761 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |